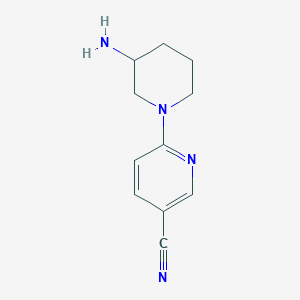
6-(3-Aminopiperidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Aminopiperidin-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound 6-(3-Aminopiperidin-1-yl)nicotinonitrile exhibits various biological activities that make it a candidate for drug development. The following sections outline its key therapeutic applications.
Anticancer Activity
Nicotinonitrile derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can act as aurora kinase inhibitors, which are crucial in regulating cell division. Studies have shown that certain nicotinonitrile derivatives can inhibit tubulin polymerization, thus affecting cancer cell proliferation.
Case Study:
A series of 4,6-diaryl-3-cyanopyridin-2-ones were synthesized and tested for their COX-2 inhibition and anti-inflammatory properties. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, suggesting a promising role in cancer therapy .
Antimicrobial Properties
Nicotinonitriles have been recognized for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound has shown potential as a new class of antibacterial agents.
Data Table: Antimicrobial Activity of Nicotinonitriles
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
This table summarizes findings from studies evaluating the antibacterial activity of nicotinonitriles, where lower MIC values indicate higher potency .
Neuroprotective Effects
The compound also displays neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that nicotinonitriles can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic neurotransmission.
Case Study:
In vitro studies demonstrated that derivatives of this compound significantly inhibited acetylcholinesterase activity compared to standard drugs used in Alzheimer's treatment .
Synthetic Pathways
The synthesis of this compound involves several methods that leverage the reactivity of the piperidine and pyridine rings. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Methodologies:
- Pyridine Derivative Reaction : The reaction of piperidine with substituted pyridines under controlled conditions yields high-purity nicotinonitriles.
- Cyanation Reactions : Utilizing potassium cyanide in the presence of palladium catalysts has been effective in synthesizing various cyanopyridine derivatives.
Data Table: Synthetic Yields of Nicotinonitriles
| Synthesis Method | Yield (%) |
|---|---|
| Piperidine + Pyridine | 85 |
| Cyanation with KCN | 92 |
| Palladium-Catalyzed Reaction | 88 |
These methodologies highlight the efficiency of different synthetic approaches in producing high yields of this compound .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2 |
Clave InChI |
UROQVLYGDQAYKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















